Fmoc-D-tert-leucine

概要

説明

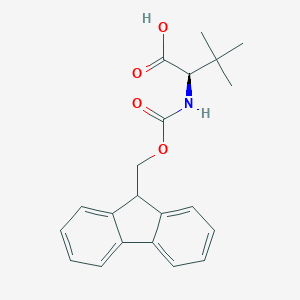

Fmoc-D-tert-leucine, also known as 9-fluorenylmethoxycarbonyl-D-tert-leucine, is a derivative of the amino acid D-tert-leucine. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of peptide chains.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-tert-leucine typically involves the protection of the amino group of D-tert-leucine with the Fmoc group. This is achieved through the reaction of D-tert-leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions: Fmoc-D-tert-leucine primarily undergoes reactions related to peptide synthesis, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions.

科学的研究の応用

Peptide Synthesis

Fmoc-D-tert-leucine is primarily employed in SPPS, facilitating the synthesis of peptides with specific sequences. The stability of the Fmoc protecting group under various conditions makes it suitable for synthesizing complex peptides.

Key Advantages:

- High coupling efficiency

- Compatibility with various solvents like DMF

- Stability to TFA and other reagents used in peptide synthesis .

Drug Development

The incorporation of this compound into peptide structures has been shown to enhance the biological activity and stability of potential drug candidates. For instance, studies have demonstrated that peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, making them promising candidates for therapeutic applications.

Case Study:

A recent study highlighted the development of D-peptide antagonists targeting the HIV-1 envelope protein gp41, which showed significant antiviral activity with an IC50 as low as 250 pM . This underscores the potential of this compound in creating effective therapeutic agents.

Structural Biology

This compound is utilized in the synthesis of D-enantiomers of proteins, enabling researchers to explore mirror-image biology. This approach allows for high-resolution crystallization studies and can lead to insights into protein structure and function.

Research Findings:

D-proteins synthesized using this compound have facilitated the study of enzyme mechanisms and interactions at a molecular level, providing valuable data for drug design .

Table 1: Properties and Applications of this compound

| Property/Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block in SPPS; enhances coupling efficiency. |

| Drug Development | Increases stability and activity of peptides; used in antiviral research. |

| Structural Biology | Enables synthesis of D-enantiomers for crystallization studies; aids in understanding protein structure. |

作用機序

The mechanism of action of Fmoc-D-tert-leucine in peptide synthesis involves the protection and deprotection of the amino group. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. The D-tert-leucine residue itself can influence the conformation and stability of the peptide, affecting its biological activity.

類似化合物との比較

Fmoc-L-tert-leucine: The L-isomer of Fmoc-D-tert-leucine, used similarly in peptide synthesis.

Fmoc-D-leucine: Another Fmoc-pro

生物活性

Fmoc-D-tert-leucine is a derivative of the amino acid D-tert-leucine, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a technique central to the production of peptides and proteins. The incorporation of D-amino acids like this compound into peptide sequences can significantly influence their biological activity, stability, and interactions with biological targets.

This compound has a molecular formula of C21H23NO4 and is characterized by its hydrophobic nature, which affects its solubility and reactivity in various environments. The Fmoc group allows for selective protection of the amino group, facilitating peptide synthesis without interfering with other functional groups present in the amino acid side chains. The deprotection of the Fmoc group can be achieved through base-catalyzed methods, typically using piperidine or other strong bases, leading to a reactive intermediate crucial for subsequent coupling reactions in peptide synthesis .

Synthesis Methods

Various methods exist for synthesizing this compound, including:

- Direct protection : Using Fmoc-Cl in the presence of a base.

- Coupling reactions : Involving activated forms of D-tert-leucine with other amino acids.

Biological Activity

The biological activity of this compound is largely derived from its role in peptide synthesis. Research indicates that peptides incorporating D-amino acids can exhibit altered conformations and enhanced stability compared to their L-counterparts. This alteration can lead to novel biological activities, making them valuable in therapeutic applications.

Impact on Peptide Conformation

The introduction of D-amino acids like this compound into peptide sequences can affect:

- Folding patterns : D-amino acids can disrupt typical folding patterns, potentially leading to unique three-dimensional structures.

- Stability : Peptides containing D-amino acids often show increased resistance to enzymatic degradation.

- Receptor interactions : The stereochemistry of D-amino acids can influence how peptides interact with biological receptors, affecting their efficacy as drugs.

Case Studies and Research Findings

-

Peptide Stability and Activity :

A study demonstrated that peptides incorporating this compound exhibited improved stability against proteolytic enzymes compared to those made solely with L-amino acids. This stability is crucial for therapeutic peptides that require longer half-lives in circulation . -

Therapeutic Applications :

Research has explored the use of D-amino acid-containing peptides as inhibitors in various pathways, including those involved in cholesterol metabolism. For example, peptides designed to disrupt PCSK9-LDLR interactions showed enhanced binding affinity when modified with D-amino acids, indicating potential for developing new cholesterol-lowering therapies . -

Toxicity and Safety Profiles :

Toxicological evaluations have indicated that this compound and its derivatives generally exhibit low toxicity profiles, making them suitable candidates for further pharmaceutical development .

Comparative Analysis

To highlight the unique properties of this compound compared to other similar compounds, the following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-leucine | L-isomer of leucine | More commonly used; preferred for general synthesis |

| Boc-D-tert-leucine | tert-Leucine with Boc | Generally more soluble; different reactivity profile |

| Ac-D-tert-leucine | Acetylated D-tert-leucine | Used for specific applications |

| Z-D-tert-leucine | Benzyloxycarbonyl protected | Offers distinct stability characteristics |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359659 | |

| Record name | Fmoc-D-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198543-64-5 | |

| Record name | Fmoc-D-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。